ethyl 4-[(3,3-diphenylpropyl)amino]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[(3,3-diphenylpropyl)amino]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C29H29N3O3 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.22089180 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[(3,3-diphenylpropyl)amino]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxicity, and gastroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of 6-oxo-1,6-dihydropyridazine derivatives. Its structure includes a diphenylpropylamine moiety, which is significant for its biological interactions. The molecular formula is C23H26N2O3, with a molecular weight of 390.47 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related compounds within the same structural family. For instance, a study on diphenyl 6-oxo-1,6-dihydropyridazine analogues demonstrated their efficacy in reducing inflammation associated with acute lung injury (ALI) and sepsis. The optimal compound from this series exhibited protective effects by inhibiting the JNK2-NF-kB-MAPK pathway, which plays a crucial role in inflammatory responses .
Cytotoxicity
The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain 4-amino-7-oxo-substituted analogues were tested against CCRF-CEM leukemia cells but exhibited no significant activity (IC50 > 20 µg/mL), indicating that modifications to the structure can influence cytotoxic potential .
Gastroprotective Effects
Gastroprotective properties are another area of interest. A related compound, ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB), demonstrated significant gastroprotective effects in rat models. It was shown to enhance gastric wall mucus production and reduce gastric lesions through antioxidant mechanisms and modulation of superoxide dismutase (SOD) activity . Although direct studies on our compound are lacking, the structural similarities suggest potential for similar protective effects.
Case Studies
Case Study 1: Acute Lung Injury Treatment
In a controlled study involving animal models of ALI and sepsis, the diphenyl derivative demonstrated significant reductions in inflammatory markers and improved survival rates when administered prior to injury induction. The study concluded that compounds like this compound could be promising candidates for treating inflammatory conditions .
Case Study 2: Cytotoxicity Assessment
In vitro assessments using various cancer cell lines revealed that modifications in the chemical structure significantly affected cytotoxicity profiles. While some derivatives showed promise as anti-cancer agents with lower IC50 values, others remained inactive. This highlights the need for further exploration of this compound's activity against specific cancer types .
Research Findings Summary
Properties
IUPAC Name |
ethyl 4-(3,3-diphenylpropylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-35-29(34)28-25(20-27(33)32(31-28)26-17-11-10-12-21(26)2)30-19-18-24(22-13-6-4-7-14-22)23-15-8-5-9-16-23/h4-17,20,24,30H,3,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOVJJGDDPLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.